6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Physicochemical Properties Lipophilicity Drug Design

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine (CAS 852061-74-6) is a critical fluorinated heterocyclic building block for kinase inhibitor programs, specifically documented in patent literature for MNK1/2 inhibitor synthesis. The precise 4-amino/6-chloro substitution pattern adjacent to the electron-withdrawing 5-CF3 group provides a defined, single-point handle for nucleophilic aromatic substitution (SNAr), eliminating the regioisomeric ambiguity that plagues dichloro analogs. With an experimentally measured LogP of 2.31 (XLogP3 1.7), this building block offers a balanced lipophilic profile ideal for intracellular and CNS targets. Procurement of this specific regioisomer ensures predictable, high-yielding sequential functionalization for lead optimization and process-scale development.

Molecular Formula C5H3ClF3N3
Molecular Weight 197.55
CAS No. 852061-74-6
Cat. No. B2840349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
CAS852061-74-6
Molecular FormulaC5H3ClF3N3
Molecular Weight197.55
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)C(F)(F)F)N
InChIInChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)4(10)12-1-11-3/h1H,(H2,10,11,12)
InChIKeyYGTGEPANSPZGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine (CAS 852061-74-6): Procurement-Grade Characterization of a Key 4-Amino-5-CF3 Pyrimidine Scaffold


6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine (CAS 852061-74-6), also known as 4-Amino-6-chloro-5-(trifluoromethyl)pyrimidine, is a fluorinated heterocyclic building block with the molecular formula C5H3ClF3N3 and a molecular weight of 197.54 g/mol [1]. The compound features a pyrimidine core substituted at the 4-position with an amine, at the 5-position with a trifluoromethyl group, and at the 6-position with a chlorine atom, a substitution pattern that confers distinct physicochemical properties including a computed XLogP3 of 1.7 [1] and a reported experimental LogP of 2.31 . Its utility is documented in patent literature as an intermediate for synthesizing pharmacologically active compounds, notably in the development of kinase inhibitors such as MNK1/2 inhibitors .

Why 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine (CAS 852061-74-6) Cannot Be Replaced by Generic Analogs: Evidence-Based Selectivity Drivers


Generic substitution of 6-chloro-5-(trifluoromethyl)pyrimidin-4-amine with other 5-trifluoromethylpyrimidine analogs is scientifically unsound due to fundamental differences in regioselective reactivity, electronic properties, and downstream functionalization potential. The precise positioning of the 4-amino and 6-chloro substituents relative to the electron-withdrawing 5-CF3 group dictates the compound's nucleophilic aromatic substitution (SNAr) behavior and cross-coupling efficiency. Regioisomeric analogs (e.g., 2-amino-6-chloro-5-(trifluoromethyl)pyrimidine) and dichloro derivatives (e.g., 2,4-dichloro-5-trifluoromethylpyrimidine) exhibit markedly different selectivity profiles, often producing complex mixtures of regioisomers that require challenging chromatographic separations [1]. The single chlorine at the 6-position in this compound provides a defined, single-point handle for selective functionalization, circumventing the regioisomeric ambiguity inherent in 2,4-dichloro analogs. The quantitative evidence presented below establishes the specific, measurable advantages that justify procurement of this precise compound over its closest in-class alternatives.

Quantitative Differentiation of 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine (CAS 852061-74-6): Comparative Evidence Against Closest Analogs


Enhanced Lipophilicity (LogP) Compared to 4-Amino-5-(trifluoromethyl)pyrimidine and 6-Chloro-4-aminopyrimidine Analogs

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine demonstrates significantly elevated lipophilicity relative to analogs lacking either the chlorine or the trifluoromethyl group. The compound exhibits a computed XLogP3 of 1.7 [1] and a reported experimental LogP of 2.31 , compared to predicted LogP values of approximately 0.5-1.0 for 4-amino-5-(trifluoromethyl)pyrimidine (without 6-chloro) and 0.2-0.6 for 6-chloro-4-aminopyrimidine (without 5-CF3) based on class-level inference from related pyrimidine scaffolds [1]. The combined presence of the 5-CF3 and 6-Cl groups results in a 2- to 5-fold increase in calculated lipophilicity over mono-substituted analogs.

Physicochemical Properties Lipophilicity Drug Design ADME

Defined Regioselectivity Advantage Over 2,4-Dichloro-5-trifluoromethylpyrimidine in Nucleophilic Aromatic Substitution

The reaction of 2,4-dichloro-5-trifluoromethylpyrimidine with amines typically yields non-selective mixtures of 2-chloro-4-aminopyrimidines and 2-amino-4-chloropyrimidines, with separation of regioisomers often requiring preparative HPLC and resulting in reduced overall yields [1]. In contrast, 6-chloro-5-(trifluoromethyl)pyrimidin-4-amine presents only a single chlorine leaving group at the 6-position, eliminating the regioselectivity problem entirely. The electron-withdrawing 5-CF3 group activates the adjacent 6-position for SNAr while the 4-amino group remains available for subsequent functionalization, enabling predictable, high-yielding sequential derivatization without isomeric byproducts.

Synthetic Chemistry Regioselectivity SNAr Process Chemistry

Documented Utility in Patent Literature as Key Intermediate for MNK1/2 Kinase Inhibitors

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is explicitly cited as an intermediate in multiple international patent applications (AU-2016343687-A1, CA-3002877-A1, EP-3368530-A1) directed toward isoindoline, azaisoindoline, dihydroindenone, and dihydroazaindenone inhibitors of MNK1 and MNK2 kinases . These patents, with priority date 2015-10-29, demonstrate the compound's established role in accessing a specific pharmacologically relevant chemical space. Analogs such as 2-amino-6-chloro-5-(trifluoromethyl)pyrimidine are not cited in this patent family, suggesting the specific 4-amino substitution pattern is critical for the synthetic route to these bioactive molecules.

Medicinal Chemistry Kinase Inhibitors Oncology MNK1/2

Evidence-Validated Application Scenarios for 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine (CAS 852061-74-6)


Synthesis of MNK1/2 Kinase Inhibitors for Oncology Research

Based on documented use in patent literature (AU-2016343687-A1, EP-3368530-A1), 6-chloro-5-(trifluoromethyl)pyrimidin-4-amine serves as a critical intermediate for constructing isoindoline- and dihydroindenone-based MNK1/2 inhibitors . The 4-amino group provides a nucleophilic handle for subsequent derivatization, while the 6-chloro group enables controlled SNAr reactions with amines or heterocycles. The compound's elevated LogP (2.31) contributes to favorable physicochemical properties of the final inhibitors, potentially enhancing cellular permeability and target engagement [1].

Sequential Derivatization via Regioselective SNAr Followed by Cross-Coupling

The defined single chlorine at the 6-position adjacent to the electron-withdrawing 5-CF3 group enables predictable, high-yielding nucleophilic aromatic substitution without the regioisomeric complications inherent to dichloro analogs [2]. Following chlorine displacement, the 4-amino group remains available for further functionalization (e.g., amide coupling, sulfonamide formation, or diazotization), allowing for efficient, sequential construction of complex pyrimidine-based libraries. This predictable reactivity profile makes the compound suitable for both medicinal chemistry exploration and process-scale route development.

Lipophilicity-Driven Lead Optimization for CNS and Intracellular Targets

With an experimentally measured LogP of 2.31 and computed XLogP3 of 1.7 [1], 6-chloro-5-(trifluoromethyl)pyrimidin-4-amine occupies a lipophilicity range favorable for balancing membrane permeability with aqueous solubility. This property profile is particularly relevant for programs targeting intracellular kinases or CNS-penetrant therapeutics, where suboptimal LogP (<1 or >4) often leads to poor cellular activity or high metabolic clearance. Procurement of this specific building block provides a validated starting point with empirically characterized physicochemical properties, reducing the need for extensive property optimization in early lead discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.